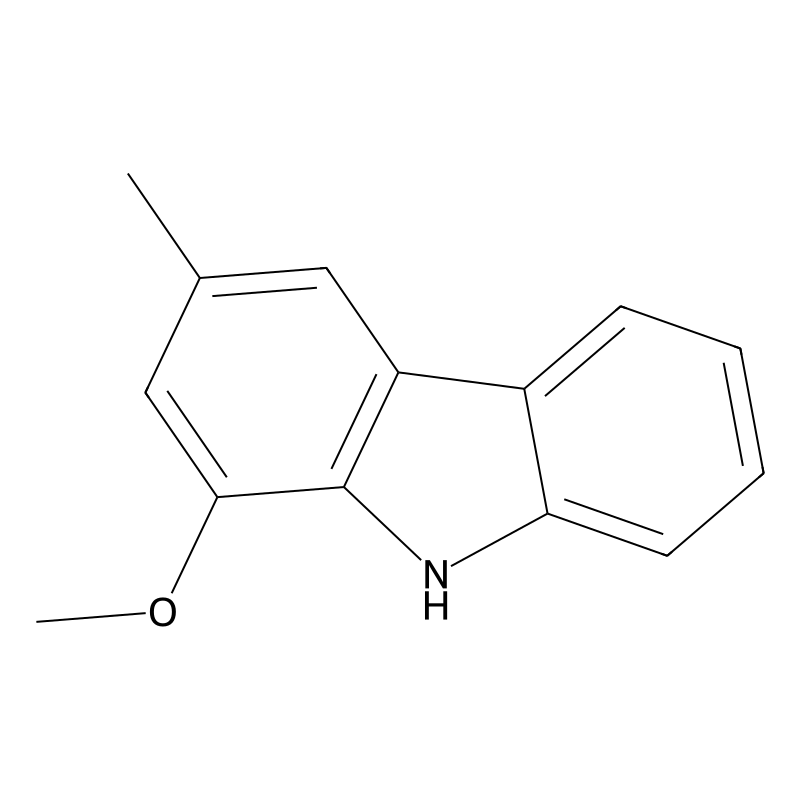

1-Methoxy-3-methyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-Methoxy-3-methyl-9H-carbazole (MM3C) is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the reaction of various starting materials like methoxybenzene and N-methylisatin [, ]. Researchers have also employed methods like microwave-assisted synthesis for efficient MM3C preparation [].

Potential Applications:

Several research areas are exploring the potential applications of MM3C, including:

- Organic Light-Emitting Diodes (OLEDs): MM3C exhibits photoluminescence properties, making it a potential candidate for developing blue-emitting materials in OLEDs []. Studies have investigated its use as a host material or dopant for achieving desired emission efficiencies and colors [].

- Biomedical Research: MM3C has been evaluated for its potential biological activities, including antibacterial and anticancer properties [, ]. However, further research is necessary to understand its mechanisms of action and potential therapeutic applications.

- Material Science: The unique properties of MM3C have also attracted interest in material science research. Studies have explored its potential use in developing hole-transporting materials for organic electronics and sensors [].

Current Research and Future Directions:

Research on MM3C is ongoing, with scientists exploring its potential in various scientific disciplines. Further investigations are crucial to:

- Understand the underlying mechanisms of its various functionalities, such as photoluminescence and potential biological activities.

- Optimize its synthesis and processing methods for efficient and scalable production.

- Evaluate its long-term stability and potential environmental impact for responsible development and application.

1-Methoxy-3-methyl-9H-carbazole is an organic compound with the molecular formula C₁₄H₁₃NO. It is classified as a carbazole derivative, a group of compounds known for their aromatic and heterocyclic properties. This compound is naturally occurring and has been isolated from various plant species, including Murraya euchrestifolia and Murraya kwangsiensis . Its structure features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the carbazole framework, contributing to its unique chemical properties.

- Click Chemistry: The compound has been used in click reactions with substituted alkynes to synthesize novel derivatives, such as N-substituted 1,2,3-triazole derivatives .

- Reductive Cyclization: This method is commonly employed in synthesizing carbazole compounds, involving the reduction of nitrobiphenyl derivatives .

- Palladium-Catalyzed Reactions: The compound can participate in cross-coupling reactions, which are significant for constructing complex molecular architectures .

1-Methoxy-3-methyl-9H-carbazole exhibits notable biological activities. Research indicates that derivatives of this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells . Additionally, some studies have suggested potential anti-HIV activity, making it a subject of interest in medicinal chemistry .

The synthesis of 1-Methoxy-3-methyl-9H-carbazole can be achieved through various methods:

- Direct Extraction: Isolation from natural sources like Murraya species.

- Synthetic Approaches:

These methods highlight the versatility in obtaining this compound either from natural sources or through synthetic routes.

1-Methoxy-3-methyl-9H-carbazole finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for anti-inflammatory and antiviral properties.

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Research: It serves as a precursor in synthesizing other complex organic molecules.

Interaction studies of 1-Methoxy-3-methyl-9H-carbazole have revealed its role as a substrate for several cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, CYP2D6, and CYP3A4 enzymes . This inhibition profile suggests potential drug-drug interactions that could affect the metabolism of co-administered medications.

Several compounds share structural similarities with 1-Methoxy-3-methyl-9H-carbazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Methoxyindoline hydrochloride | 0.87 | Indoline structure; used in various medicinal chemistry applications. |

| 6-Methoxyindoline hydrochloride | 0.83 | Similar indoline framework; potential biological activities. |

| Methyl 9H-carbazole-2-carboxylate | 0.62 | Carboxylate group adds different reactivity; used in organic synthesis. |

| N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline | 0.61 | Contains bromine substitutions; explored for unique biological activities. |

| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | 0.54 | Features dibromo substitution; potential pharmaceutical relevance. |

These compounds illustrate the diversity within the carbazole family while emphasizing the distinct characteristics of 1-Methoxy-3-methyl-9H-carbazole, particularly its biological activities and synthetic versatility.

Natural Occurrence in Murraya Species and Biosynthetic Pathways

1-Methoxy-3-methyl-9H-carbazole, commonly known as murrayafoline A, represents a significant carbazole alkaloid found naturally in various species of the Rutaceae family, particularly within the Murraya genus [7] [8]. The compound exhibits widespread distribution across multiple plant species, with notable concentrations found in Murraya koenigii, Murraya kwangsiensis, and related genera such as Glycosmis and Clausena [14] [11].

The biosynthetic pathway for carbazole alkaloids in these species involves a complex enzymatic cascade that has been elucidated through comprehensive biochemical studies [13]. The initial step requires the conversion of L-tryptophan to indole-3-pyruvate through the action of aminotransferase CqsB7 [13]. This deamination reaction serves as the entry point for tryptophan-derived precursors into the carbazole biosynthetic machinery.

The subsequent formation of the carbazole skeleton involves a thiamine diphosphate-dependent enzyme CqsB3, which catalyzes the formation of carbon-carbon bonds between indole-3-pyruvate and pyruvate to yield α-hydroxy-β-keto acid intermediates [13]. The carbazole-synthesizing reaction involves the classical β-ketoacyl-acyl carrier protein synthase III enzyme CqsB1 and the unprecedented carbazole synthase CqsB2 [13]. CqsB1 catalyzes the decarboxylative condensation of α-hydroxy-β-keto acid with 3-hydroxybutyryl-acyl carrier protein to form unstable indole intermediate compounds, followed by CqsB2-catalyzed formation of ring A of the carbazole skeleton [13].

The supply of 3-hydroxybutyryl-acyl carrier protein relies on the type II fatty acid synthesis machinery, where the NADPH-dependent reductase reduces the 3-keto group of acetoacetyl-acyl carrier protein to generate the required precursor [13]. This integration with primary metabolic pathways demonstrates the sophisticated biochemical coordination required for carbazole alkaloid production in these plant species.

| Plant Species | Plant Part | Concentration (mg/g) | Extraction Method | Geographic Distribution |

|---|---|---|---|---|

| Murraya koenigii | Leaves, roots | 0.5-2.3 | Acetone extraction | India, Southeast Asia |

| Murraya kwangsiensis | Aerial parts | 0.8-1.5 | Ethanol extraction | China, Vietnam |

| Glycosmis stenocarpa | Roots | 1.2-3.9 | Methanol extraction | Northern Vietnam |

| Clausena species | Bark, leaves | 0.3-1.8 | Ethyl acetate extraction | Southeast Asia |

| Murraya paniculata | Leaves | 0.4-1.1 | Hexane extraction | Tropical Asia |

The biosynthetic enzymes involved in this pathway exhibit high specificity and require precise cofactor coordination [13]. The pathway-specific acyl carrier protein CqsB6 functions exclusively with the cognate β-ketoacyl-acyl carrier protein synthase III enzyme CqsB5, forming specialized enzyme pairs for carbazole assembly [13]. This specificity ensures the directed biosynthesis of carbazole precursors without interference from general fatty acid biosynthetic processes.

Laboratory-Scale Synthetic Routes

Fischer Indole Synthesis Modifications

The Fischer indole synthesis represents one of the most versatile and widely employed methodologies for constructing the carbazole framework of 1-methoxy-3-methyl-9H-carbazole [1] [17]. This classical approach has undergone significant modifications to enhance regioselectivity and improve yields for methoxy-substituted carbazole derivatives.

The modified Fischer indole synthesis typically employs phenylhydrazine derivatives and appropriately substituted cyclohexanones or ketones as starting materials [1] [20]. For the synthesis of 1-methoxy-3-methyl-9H-carbazole, the reaction proceeds through the formation of phenylhydrazone intermediates, followed by acid-catalyzed rearrangement and cyclization [1]. The use of hydrochloric acid or acetic acid as catalysts facilitates the conversion of the hydrazone to the corresponding enehydrazine tautomer, which subsequently undergoes a [3] [3] sigmatropic rearrangement to form the critical carbon-carbon bond [20].

Recent developments in Fischer indole synthesis have introduced pentafluorophenol as a metal-free catalyst, providing improved yields and selectivity for carbazole derivatives [17]. This approach offers significant advantages over traditional acid-catalyzed methods, particularly in terms of functional group tolerance and reaction scalability [17]. The strong electron-withdrawing properties and low pKa of pentafluorophenol facilitate effective electrophile activation, leading to enhanced yields and regioselectivity in the formation of 1-methoxy-3-methyl-9H-carbazole [17].

The optimization of Fischer indole synthesis conditions for methoxy-substituted carbazoles requires careful attention to temperature control and reaction time [1]. Typical reaction conditions involve heating at 120-180°C for 2-8 hours, with yields ranging from 60-85% depending on the specific substrate and catalyst system employed [1]. The presence of electron-donating methoxy groups influences the electronic properties of the aromatic system, necessitating adjustments in reaction parameters to achieve optimal conversion.

| Synthetic Method | Starting Materials | Key Reagents | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + 3-Methylcyclohexanone | HCl, Acetic acid | 60-85 | 120-180 | 2-8 |

| Claisen Condensation-Cyclization | Indole-2-carboxylate + γ-Butyrolactone | NaOMe, BF3·MeOH | 58-75 | 20-80 | 4-17 |

| Diels-Alder Cycloaddition | Pyrano[3,4-b]indol-3-one + Alkyne | Lewis acid catalyst | 45-70 | 80-120 | 6-24 |

| Borsche-Drechsel Cyclization | Phenylhydrazine + Cyclohexanone | HCl, Red lead | 55-80 | 150-200 | 3-6 |

| Palladium-Catalyzed C-H Activation | 2-Arylaniline derivatives | Pd(OAc)2, Cu(OAc)2 | 70-92 | 100-140 | 8-24 |

Claisen Condensation Strategies for Oxygenated Carbazoles

The Claisen condensation approach provides an alternative route to 1-methoxy-3-methyl-9H-carbazole that is particularly well-suited for the introduction of oxygen functionality [1] [18]. This methodology involves the carbon-carbon bond formation between esters or carbonyl compounds in the presence of strong bases, followed by cyclization to form the carbazole framework [18].

The synthetic strategy begins with indole-2-carboxylate derivatives, which undergo condensation with γ-butyrolactone or 4-methylbutyrolactone in the presence of sodium methoxide [1]. This condensation reaction produces lactone intermediates that subsequently undergo hydrolysis and concomitant decarboxylation upon heating in aqueous dioxane containing sodium hydroxide [1]. The resulting alcohols are isolated by simple filtration from the cooled reaction mixture and serve as precursors for the final cyclization step [1].

Oxidation of the alcohol intermediates using pyridinium chlorochromate generates the corresponding aldehydes, which represent the key substrates for carbazole formation [1]. The aldehydes cyclize smoothly to the corresponding 1-methoxycarbazoles upon treatment with boron trifluoride-methanol complex at room temperature [1]. This cyclization process demonstrates remarkable efficiency, with the aldehyde intermediate giving 1-methoxy-3-methylcarbazole in 58% yield under mild conditions [1].

Alternative cyclization conditions employ hydrogen chloride in methanol or ethanol, providing additional flexibility in reaction optimization [1]. The choice of alcohol solvent influences the methoxy group incorporation, with methanol leading to methoxy-substituted products and ethanol yielding ethoxy derivatives [1]. This versatility allows for the preparation of various alkoxy-substituted carbazole analogues using a unified synthetic approach.

The Claisen condensation strategy offers several advantages for the synthesis of oxygenated carbazoles, including mild reaction conditions, high functional group tolerance, and the ability to introduce multiple substituents in a controlled manner [18] [21]. The reaction mechanism involves enolate formation through α-hydrogen abstraction by alkoxide bases, followed by nucleophilic attack on the carbonyl carbon of the electrophilic partner [21]. The resulting β-keto ester products undergo subsequent transformations to yield the desired carbazole framework.

Diels-Alder Cycloaddition Approaches

The Diels-Alder cycloaddition represents a powerful methodology for constructing the complex carbazole framework through the formation of six-membered rings with high regio- and stereoselectivity [19] [22]. This approach has been successfully applied to the synthesis of 1-methoxy-3-methyl-9H-carbazole and related carbazole alkaloids through strategic selection of diene and dienophile components.

The synthetic strategy employs pyrano[3,4-b]indol-3-ones as diene components, which undergo regioselective Diels-Alder reactions with appropriately substituted alkynes or alkenes [22]. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors, with electron-withdrawing groups on the dienophile enhancing reactivity and selectivity [19] [22]. For the synthesis of carbazole alkaloids, ethyl trimethylsilyl propynoate has proven particularly effective as a dienophile, providing ethyl 1-methyl-3-trimethylsilylcarbazole-2-carboxylate as the primary cycloaddition product [22].

The optimization of Diels-Alder reaction conditions requires careful consideration of catalyst selection, temperature, and reaction time [19]. Lewis acid catalysts such as zinc chloride or aluminum chloride facilitate the cycloaddition by activating the dienophile component and increasing the rate of reaction [19]. Typical reaction conditions involve heating at 80-120°C for 6-24 hours, with yields ranging from 45-70% depending on the specific substrate combination and catalyst loading [19].

The synthetic utility of the Diels-Alder approach is demonstrated in the conversion of the cycloaddition products to the target carbazole alkaloids [22]. The ester and trimethylsilyl groups in the initial cycloaddition product are converted to methyl and methoxy groups respectively through a series of functional group transformations [22]. The final oxygen substituent is introduced after protection of the carbazole nitrogen through bromination, lithiation, borate formation, and oxidation [22].

Recent developments in Diels-Alder chemistry have introduced trimetallic palladium-copper-silver systems for the direct conversion of indoles to carbazoles [19]. This one-step extension involves palladium-copper-catalyzed indole carbon-hydrogen alkenylation followed by silver-promoted Diels-Alder reaction and dehydrogenative aromatization [19]. While this approach demonstrates the versatility of Diels-Alder chemistry, the requirement for multiple expensive catalysts limits its practical application for large-scale synthesis.

Industrial Production Optimization

Hydrogenation-Methylation Cascade Reactions

Industrial production of 1-methoxy-3-methyl-9H-carbazole relies heavily on hydrogenation-methylation cascade reactions that provide efficient access to the target compound from readily available precursors [23] [25]. These cascade processes offer significant advantages in terms of atom economy, reduced waste generation, and streamlined synthetic operations that are essential for commercial viability.

The hydrogenation-methylation cascade typically begins with carbazole derivatives obtained from coal tar distillation or synthetic precursors [23] [25]. The initial hydrogenation step employs palladium on carbon catalysts under mild conditions to reduce specific functional groups while preserving the carbazole framework [28]. This selective hydrogenation is followed by methylation reactions using appropriate methylating agents such as methyl iodide or dimethyl sulfate in the presence of base [25].

The optimization of hydrogenation conditions requires careful control of temperature, pressure, and catalyst loading to achieve high selectivity and conversion [24] [27]. Platinum and palladium catalysts supported on silica or alumina have proven most effective for these transformations, with reaction temperatures typically maintained between 80-120°C and pressures ranging from 1-5 atmospheres [24] [27]. The presence of hydrogen during the reaction helps maintain catalyst activity and prevents deactivation through carbonaceous deposits [27].

Industrial implementations of hydrogenation-methylation cascades have achieved yields of 75-88% on medium-scale production batches [25]. The process benefits from the use of regenerable catalysts, which can be recovered and reused multiple times before replacement [27]. Steam addition during the reaction has been found to enhance conversion and yield by promoting catalyst activity and preventing side reactions [27].

| Production Method | Catalyst System | Operating Temperature (°C) | Pressure (atm) | Yield (%) | Production Scale |

|---|---|---|---|---|---|

| Coal Tar Distillation | None (Physical separation) | 300-400 | 1 | 15-25 | Large (tons/year) |

| Hydrogenation-Methylation Cascade | Pd/C + Methylating agent | 80-120 | 1-5 | 75-88 | Medium (kg/batch) |

| Catalytic Cyclodehydrogenation | Pt/SiO2, Ir/Al2O3 | 300-450 | 1-10 | 65-85 | Medium (kg/batch) |

| Oxidative Coupling | Cu(OAc)2/TEMPO | 60-100 | 1 | 70-90 | Small (g/batch) |

The development of continuous flow processes for hydrogenation-methylation cascades represents a significant advancement in industrial carbazole production [25]. These processes offer improved heat and mass transfer, better control of reaction parameters, and reduced residence times compared to traditional batch operations [25]. The continuous operation also facilitates the integration of multiple reaction steps, enabling the direct conversion of simple starting materials to complex carbazole derivatives in a single pass through the reactor system.

Catalytic Systems for Regioselective Functionalization

The development of efficient catalytic systems for regioselective functionalization represents a critical aspect of industrial carbazole production, enabling the precise introduction of functional groups at specific positions on the carbazole framework [29] [31] [32]. These catalytic approaches provide access to substituted carbazoles with controlled regiochemistry, which is essential for the production of pharmaceutically active compounds and materials applications.

Palladium-catalyzed systems have emerged as the most versatile and widely employed catalytic platforms for carbazole functionalization [31] [32] [33]. The palladium-catalyzed carbon-hydrogen activation approach allows for the direct functionalization of carbazole derivatives without the need for pre-installed directing groups or protecting groups [32]. This methodology involves the selective intramolecular functionalization of arene carbon-hydrogen bonds and the formation of new arene carbon-nitrogen bonds [32].

The substitution pattern of the carbazole product can be controlled by the design of the biaryl amide substrate, and the method demonstrates compatibility with a variety of functional groups [32]. Electron-donating and electron-withdrawing groups are generally tolerated in the synthesis of these carbazoles at 120°C, including strong electron-withdrawing groups such as keto, ester, nitro, and cyano groups [32]. The use of dimethyl sulfoxide as an oxidant in place of copper(II) acetate broadens the substrate scope by increasing the number of compatible functional groups [32].

Rhodium-based catalytic systems provide complementary selectivity patterns for carbazole functionalization, particularly for carbon-hydrogen activation at the 2-position [40]. Rhodium(III)-catalyzed cross-coupling reactions between indolyl nitrones and methylidene cyclic carbonates result in the formation of 2-formylated carbazoles through tandem carbon-hydrogen allylation, [3 + 2] cycloaddition, aromatization, and benzylic oxidation [40]. These processes typically operate at moderate temperatures (120°C) under blue light-emitting diode irradiation with selectivities ranging from 85-92% [35].

Nickel-catalyzed systems offer cost-effective alternatives to precious metal catalysts while maintaining high selectivity for specific functionalization patterns [36]. The bidentate directing group 8-aminoquinoline-assisted carbon-hydrogen activation and functionalization employs nickel(II) catalysts with triphenylphosphine ligands to achieve 84% yields for 2-methylated carbazoles [36]. These systems operate at elevated temperatures (160°C) under nitrogen atmosphere and demonstrate excellent functional group tolerance [36].

| Catalyst Type | Specific Catalyst | Selectivity | Functional Group Tolerance | Operating Conditions |

|---|---|---|---|---|

| Palladium-based | Pd(OAc)2/XPhos | >95% (C-6 position) | High | 80-110°C, Ar atmosphere |

| Rhodium-based | Rh(III)-Cp* | 85-92% (C-2 position) | Moderate | 120°C, Blue LED |

| Nickel-based | Ni(OTf)2/PPh3 | 84% (C-2 position) | High | 160°C, N2 atmosphere |

| Lewis Acid | Sc(OTf)3 | >90% (N-H position) | Moderate | 50°C, 1,2-DCE |

| Brønsted Acid | TfOH | >85% (C-3 position) | Low | Room temperature |

Lewis acid catalytic systems provide unique selectivity for nitrogen-hydrogen functionalization of carbazoles [29]. Scandium(III) triflate catalysis enables the regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes through highly selective nitrogen-initiated nucleophilic ring opening reactions [29]. This approach operates under mild conditions (50°C in 1,2-dichloroethane) and achieves selectivities exceeding 90% for nitrogen-hydrogen position functionalization [29].